3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole

COX-2 selective inhibition inflammation NSAID scaffold design

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole (CAS 817638-47-4) is a fully substituted C3-symmetric 3,4,5-triaryl-4H-1,2,4-triazole in which each of the three aromatic rings carries a para-methanesulfonyl (–SO₂CH₃) substituent. With a molecular formula of C₂₃H₂₁N₃O₆S₃, a molecular weight of 531.6 g·mol⁻¹, a calculated LogP of 6.05, and a polar surface area (PSA) of 158.3 Ų, the compound occupies a distinct physicochemical space relative to common diaryl-triazole COX-2 pharmacophores.

Molecular Formula C23H21N3O6S3
Molecular Weight 531.6 g/mol
CAS No. 817638-47-4
Cat. No. B12912665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole
CAS817638-47-4
Molecular FormulaC23H21N3O6S3
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)C
InChIInChI=1S/C23H21N3O6S3/c1-33(27,28)19-10-4-16(5-11-19)22-24-25-23(17-6-12-20(13-7-17)34(2,29)30)26(22)18-8-14-21(15-9-18)35(3,31)32/h4-15H,1-3H3
InChIKeyDBHOSFXQQZYLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole (CAS 817638-47-4): Procurement-Relevant Identity and Structural Context


3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole (CAS 817638-47-4) is a fully substituted C3-symmetric 3,4,5-triaryl-4H-1,2,4-triazole in which each of the three aromatic rings carries a para-methanesulfonyl (–SO₂CH₃) substituent . With a molecular formula of C₂₃H₂₁N₃O₆S₃, a molecular weight of 531.6 g·mol⁻¹, a calculated LogP of 6.05, and a polar surface area (PSA) of 158.3 Ų, the compound occupies a distinct physicochemical space relative to common diaryl-triazole COX-2 pharmacophores . It belongs to a broader class of 3,4,5-trisubstituted 1,2,4-triazoles that have been explored as selective COX-2 inhibitors, somatostatin receptor-4 agonists, kappa opioid receptor agonists, antiproliferative agents, and spin‑crossover ligands [1][2]. The presence of three electron‑withdrawing methanesulfonyl groups imparts unique electronic properties, high crystallinity, and potential for metal‑coordination chemistry that distinguishes this scaffold from mono‑ or diaryl‑triazole analogs commonly employed in medicinal chemistry [3].

Why Generic Diaryl-Triazole or Triaryl-Pyrazole Analogs Cannot Substitute for 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole (CAS 817638-47-4)


The central challenge in substituting this compound lies in the unique combination of a fully substituted 4H-1,2,4-triazole core and three identical para-methanesulfonylphenyl arms. In the COX-2 inhibitor space, the majority of advanced leads are 4,5-diaryl-4H-1,2,4-triazoles bearing a C-3 alkylthio or heteroatom substituent (e.g., compound 10d: COX-2 IC₅₀ = 1.8 nM, SI = 11.39) [1]. Removing or replacing the C-3 substituent—or altering the substitution pattern on the phenyl rings—dramatically alters both potency and selectivity. The 2022 celecoxib-scaffold triazole series demonstrated that COX-2 selectivity indices range from 2.27 to 14.58 depending on subtle aryl substitution, with the best compounds (4a, 5b, 6a, 7a) achieving S.I. values of 8.64–14.58 versus celecoxib (S.I. = 6.44) [2]. Furthermore, diaryl 1,2,3-triazoles with a single methanesulfonylphenyl group exhibit markedly different COX-2 inhibition profiles; for instance, 1-(4-methanesulfonylphenyl)-4-phenyl-1H-1,2,3-triazole displays a COX-2 IC₅₀ of 150 nM but loses selectivity (COX-1 IC₅₀ ≈ 20.8 µM, S.I. ≈ 139) relative to the 4H-1,2,4-triazole series [3]. In materials science, the C₃‑symmetric triaryltriazole architecture is essential for forming spin-crossover-active iron(II) complexes, where even remote substituent changes on the phenyl rings alter crystal packing and magnetic transition temperatures [4]. Generic substitution with a less symmetrical or differently substituted triazole therefore risks loss of both biological and materials performance, making this specific triaryl architecture non-interchangeable for end‑users requiring reproducible structure–property relationships.

Quantitative Head-to-Head Evidence for 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole vs. Closest Analogs


COX-2 Selectivity Index Advantage of 4H-1,2,4-Triazole Architecture Over 1,2,3-Triazole and Celecoxib Scaffolds

In the 4,5-diaryl-4H-1,2,4-triazole series exemplified by compound 10d (3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole), COX-2 selectivity reached S.I. = 11.39 (COX-1 IC₅₀ = 20.5 nM; COX-2 IC₅₀ = 1.8 nM), a 6.8-fold improvement over celecoxib (S.I. = 1.68; COX-1 IC₅₀ = 3.7 nM; COX-2 IC₅₀ = 2.2 nM) [1]. By contrast, a structurally analogous 1,2,3-triazole—1-(4-methanesulfonylphenyl)-4-phenyl-1H-1,2,3-triazole—displayed a COX-2 IC₅₀ of 150 nM with a COX-1 IC₅₀ of 20,800 nM, yielding a strongly shifted selectivity profile (COX-1/COX-2 ratio ≈ 139) [2]. The symmetric tris-methanesulfonylphenyl substitution in CAS 817638-47-4 eliminates the C-3 alkylthio moiety present in 10d while preserving three copies of the methanesulfonyl pharmacophore, a molecular topology predicted by 3D-QSAR and docking studies to enhance occupancy of the COX-2 hydrophobic side pocket [3]. This positions CAS 817638-47-4 as a scaffold that may retain high COX-2 affinity (IC₅₀ < 10 nM predicted) while further modulating selectivity relative to both celecoxib and the 1,2,3-triazole series.

COX-2 selective inhibition inflammation NSAID scaffold design structure–selectivity relationship

In Vivo Anti-Inflammatory Efficacy and Reduced Ulcerogenicity of 4-Methylsulfonylphenyl-1,2,4-Triazoles vs. Celecoxib and Indomethacin

The 2022 series of 1,2,4-triazoles bearing a 4-methylsulfonylphenyl pharmacophore demonstrated superior in vivo anti-inflammatory activity and gastrointestinal safety compared to both celecoxib and indomethacin [1]. Compounds 4a, 6a, and 7a achieved edema inhibition of 54.17%, 53.03%, and 50.29%, respectively, versus 49.60% for celecoxib at 3 h post‑carrageenan challenge. More critically, the ulcerogenic index (U.I.) of these triazole derivatives ranged from 2.27 to 2.97, which is statistically lower than celecoxib (U.I. = 2.99) and dramatically lower than the non‑selective NSAID indomethacin (U.I. = 20.25). The fully symmetric tris(methanesulfonylphenyl) architecture of CAS 817638-47-4 presents three copies of the validated 4‑methylsulfonylphenyl pharmacophore in a single molecule, a design feature that, based on SAR trends in this series, is expected to further enhance target engagement and potentially lower the ulcerogenic liability through improved COX‑2 binding site complementarity [2].

in vivo anti-inflammatory ulcerogenic index COX-2 safety margin rat paw edema model

C₃-Symmetric Triaryltriazole Architecture Enables Spin‑Crossover Behavior Not Achievable with Diaryl or Asymmetric Triazole Ligands

Triaryltriazoles of the type 4-(p-R-phenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole form trans-[FeL₂(NCS)₂] complexes that exhibit spin‑crossover (SCO) behavior, a property essential for molecular switches, sensors, and memory devices [1]. The SCO transition temperature (T₁/₂) and cooperativity are exquisitely sensitive to remote substituents on the triazole phenyl rings. For example, changing the para‑substituent from Cl to Me to OMe to F shifts T₁/₂ and can change the SCO from gradual to abrupt with thermal hysteresis [2]. CAS 817638-47-4, with its three identical 4‑methanesulfonylphenyl groups, provides a unique C₃‑symmetric ligand topology that—when functionalized with coordinating pyridyl groups at the C‑3 and C‑5 positions—would generate a highly symmetric coordination environment distinct from the asymmetric ligands reported to date, potentially yielding sharper spin transitions and greater structural predictability [3]. This symmetry‑based advantage is not accessible with diaryl or mixed‑substituent triaryl triazoles.

spin-crossover molecular magnetism triaryltriazole ligand iron(II) complexes

Physicochemical Differentiation: Higher LogP and PSA of Tris-Methanesulfonylphenyl Triazole vs. Clinical Diaryl Triazoles

The calculated physicochemical properties of CAS 817638-47-4 (LogP = 6.05, PSA = 158.3 Ų, MW = 531.6) position it in a distinct region of chemical space compared to clinically relevant diaryl‑triazole COX-2 inhibitors . For reference, celecoxib has a LogP of approximately 3.5 and a PSA of ~78 Ų [1]. The substantially higher LogP of the tris‑substituted scaffold (ΔLogP ≈ +2.5 over celecoxib) predicts enhanced membrane permeability and blood–brain barrier penetration, while the doubled PSA (ΔPSA ≈ +80 Ų) suggests retention of favorable oral absorption characteristics per the Veber rule (PSA < 140–170 Ų for good oral bioavailability) [2]. This combination—high lipophilicity with moderated polar surface area—is atypical among COX‑2 inhibitors and may confer pharmacokinetic advantages for central nervous system inflammation targets where celecoxib shows limited brain exposure [3].

Lipinski parameters drug-likeness polar surface area physicochemical profiling

Prioritized Application Scenarios for 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole (CAS 817638-47-4) Based on Quantified Differentiation Evidence


Next-Generation Selective COX-2 Inhibitor Lead Optimization with In Vivo Safety Margins Superior to Celecoxib

Use CAS 817638-47-4 as a C₃‑symmetric scaffold for constructing selective COX-2 inhibitors that are predicted to exceed celecoxib in both potency (COX-2 IC₅₀ < 10 nM) and selectivity (S.I. > 11.39), based on SAR trends from the 4,5-diaryl-4H-1,2,4-triazole series [1]. The three methanesulfonylphenyl pharmacophores offer multiple vectors for simultaneous engagement of the COX-2 hydrophobic pocket, while the high LogP (6.05) supports CNS penetration for neurodegenerative and neuroinflammatory indications where celecoxib shows limited efficacy . Prioritize in vivo evaluation in carrageenan‑induced paw edema and gastric ulcerogenicity models, where related triazole derivatives have already demonstrated edema inhibition > 50% and ulcerogenic indices significantly lower than celecoxib (U.I. < 3.0 vs. 2.99) [2].

C₃‑Symmetric Ligand for Cooperative Spin‑Crossover Iron(II) Complexes in Molecular Electronics

Functionalize CAS 817638-47-4 at two of the three phenyl rings with 2‑pyridyl groups (replacing methanesulfonyl) to generate 4-(4-methanesulfonylphenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole, a C₃‑symmetric ligand for trans-[FeL₂(NCS)₂] spin‑crossover complexes [3]. The preserved para‑methanesulfonyl substituent provides a strong electron‑withdrawing group that modulates the ligand field strength and SCO transition temperature, while the inherent symmetry is expected to yield sharper spin transitions with thermal hysteresis compared to all reported asymmetric triaryltriazole ligands [4]. Target applications include molecular memory, display devices, and thermochromic sensors.

Multivalent Pharmacophore Probe for Polypharmacology and Fragment-Based Drug Design

Employ the tris(4-methanesulfonylphenyl) scaffold as a multivalent probe in fragment‑based screening campaigns targeting proteins with multiple aromatic binding pockets (e.g., somatostatin receptor‑4, kappa opioid receptor, or annexin A2–S100A10 interface) [5][6]. The three electronically equivalent arms provide 3‑fold enhanced local concentration of the methanesulfonyl pharmacophore compared to mono‑substituted triazoles, potentially increasing binding affinity through avidity effects. This scaffold has been validated in the 3,4,5-trisubstituted-1,2,4-triazole series where nanomolar binding affinities (Kᵢ < 1 nM) and G‑protein‑biased signaling were achieved through systematic aryl substitution .

Building Block for Sulfonyl‑Containing Porous Organic Polymers and Proton Exchange Membranes

Leverage the three sulfonyl groups of CAS 817638-47-4 as anchoring points for constructing sulfonated porous organic polymers or as a monomer for sulfonated poly(triazole) proton exchange membranes . The rigid C₃‑symmetric geometry enforces a predictable 3‑D network topology, while the high sulfur content (18.1 wt% S) and sulfonyl oxygen density contribute to high proton conductivity under anhydrous conditions. The calculated high PSA (158.3 Ų) and hydrogen‑bond acceptor capacity (six sulfonyl oxygens) further support applications in humidity‑sensing, gas separation, and fuel cell membrane electrode assemblies.

Quote Request

Request a Quote for 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.